3-Ethoxy-N-(2-ethoxyethyl)aniline

Description

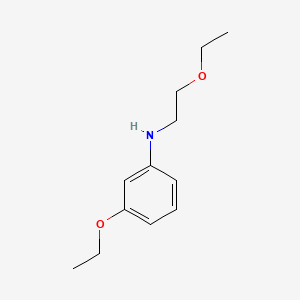

3-Ethoxy-N-(2-ethoxyethyl)aniline is a substituted aniline derivative characterized by ethoxy groups at the 3-position of the aromatic ring and a 2-ethoxyethylamine substituent on the nitrogen atom. Its IUPAC name is 3-(2-ethoxyethoxy)-N-[(2-ethoxyphenyl)methyl]aniline, with the molecular formula C₁₉H₂₅NO₃ and a molecular weight of 315.4067 g/mol . The compound features two ethoxy chains, enhancing its lipophilicity compared to simpler aniline derivatives. It is typically synthesized via nucleophilic substitution or coupling reactions, as evidenced by methods described for structurally related compounds .

Properties

CAS No. |

127599-45-5 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.289 |

IUPAC Name |

3-ethoxy-N-(2-ethoxyethyl)aniline |

InChI |

InChI=1S/C12H19NO2/c1-3-14-9-8-13-11-6-5-7-12(10-11)15-4-2/h5-7,10,13H,3-4,8-9H2,1-2H3 |

InChI Key |

YGNSHRDVTZHVGJ-UHFFFAOYSA-N |

SMILES |

CCOCCNC1=CC(=CC=C1)OCC |

Synonyms |

Benzenamine, 3-ethoxy-N-(2-ethoxyethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

Key Differences :

- 3-Ethoxy-N-(4-methoxyphenyl)-N-methyl-2-(phenylthio)aniline (3z): This compound (C₂₃H₂₅NO₂S) introduces a methyl group on the nitrogen, a 4-methoxyphenyl substituent, and a phenylthio group at the 2-position. It is synthesized via CsF-mediated thioamination of arynes, yielding 74% as a pale yellow oil .

- N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline: Features a branched sec-butyl group on the phenoxy moiety and a methoxyethoxy chain. Its molecular weight is 343.46 g/mol, and it is commercially available (CAS: 1040686-17-6) .

- 2-Methoxy-N-(2-methoxyethyl)aniline: Simplifies the structure with methoxy groups (C₁₀H₁₅NO₂, MW 181.23 g/mol), offering reduced steric hindrance and higher polarity .

Table 1: Substituent Impact on Properties

Alkoxy Chain Modifications

Ethoxy and methoxyethyl chains influence solubility and reactivity:

- N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline (C₁₉H₂₅NO₃, MW 315.41 g/mol) contains dual ethoxyethyl groups, enhancing hydrophobicity .

- 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (C₂₈H₃₃NO₃, MW 443.57 g/mol) incorporates a long heptyloxy chain and phenoxyethoxy group, significantly increasing molecular weight and lipophilicity .

Hydrogen Bonding and Crystallography

- N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline (C₂₆H₂₄Br₂N₂O₂): Exhibits intramolecular N–H⋯(Br,O) hydrogen bonds, forming dimeric structures. Crystal parameters: a = 9.588 Å, b = 10.898 Å, c = 13.060 Å .

- This compound: No crystallographic data is reported, but analogous compounds suggest flexible ethoxy chains reduce crystallinity compared to brominated analogs .

Commercial and Industrial Relevance

- Price and Availability: Derivatives like 3-Ethoxy-N-(2-fluoro/ethoxybenzyl)aniline are sold at $284.00 per 500 mg (Santa Cruz Biotechnology) .

- Applications : Ethoxyethyl-substituted anilines are intermediates in agrochemicals and pharmaceuticals, while halogenated variants (e.g., 4-chloro derivatives) serve as corrosion inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.